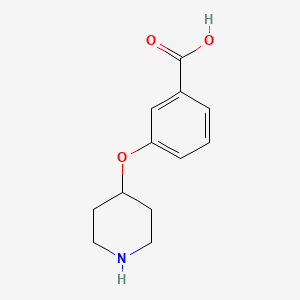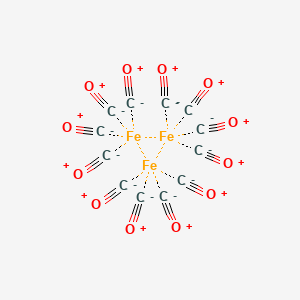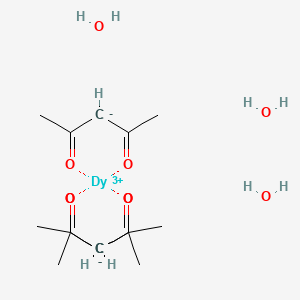
2-Acetoxycinnamic acid
Vue d'ensemble
Description
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of cinnamic acid, characterized by the presence of an acetoxy group attached to the phenyl ring. This compound appears as white to light yellow crystals or crystalline powder and is known for its unique aroma .
Applications De Recherche Scientifique
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various cinnamic acid derivatives.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . They can interact with various enzymes and receptors, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including flavonoids, coumarins, and phenylpropanoids . It’s plausible that 2-Acetoxycinnamic acid, as a derivative of cinnamic acid, may also influence these pathways.
Result of Action
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . These effects are likely the result of the compound’s interaction with various enzymes and receptors in the body .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and activity of many chemical compounds .
Analyse Biochimique
Biochemical Properties
2-Acetoxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes results in the release of acetic acid and cinnamic acid, which can further participate in various metabolic pathways .
Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and function of the biomolecules, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling and gene expression .
Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell. The compound has also been reported to induce changes in gene expression, which can affect various cellular functions such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through specific binding sites, leading to enzyme inhibition or activation. For example, the binding of this compound to esterases results in the inhibition of their activity, thereby affecting the hydrolysis of ester bonds .
In addition to enzyme interactions, this compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of acetic acid and cinnamic acid .
Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis .
Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of the compound can become more pronounced, leading to potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the metabolism of cinnamic acid derivatives. The compound can be metabolized by enzymes such as esterases and cytochrome P450 enzymes, leading to the formation of acetic acid and cinnamic acid . These metabolites can further participate in metabolic pathways such as the citric acid cycle and fatty acid metabolism .
The interaction of this compound with metabolic enzymes can also affect the overall metabolic flux within the cell, leading to changes in the levels of key metabolites and the regulation of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments .
The distribution of this compound within tissues can also be influenced by its hydrophobic properties, which allow it to accumulate in lipid-rich regions. This can affect the overall bioavailability and activity of the compound within the organism .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules .
Targeting signals and post-translational modifications can direct this compound to specific organelles, thereby influencing its activity and function within the cell. The localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetoxycinnamic acid is typically synthesized through the esterification of cinnamic acid with acetic anhydride. The reaction involves heating cinnamic acid and acetic anhydride under acidic conditions, leading to the formation of this compound. The product is then purified through crystallization, filtration, and drying .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the esterification process described above is scalable and can be adapted for industrial applications. The use of acetic anhydride and cinnamic acid as starting materials makes this method efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Cinnamic Acid: The parent compound of 2-acetoxycinnamic acid, known for its antimicrobial and antioxidant properties.
Coumaric Acid: Another derivative of cinnamic acid, commonly found in plants and known for its antioxidant activity.
Ferulic Acid: A cinnamic acid derivative with potent antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWQQCLBQBRMQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876299 | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16189-10-9, 55620-18-3 | |
| Record name | (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, 2-acetoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylmarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)




